molecular formula C17H24N2O5S B11161482 Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate

Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate

Cat. No.: B11161482
M. Wt: 368.4 g/mol
InChI Key: SGYJPWZGQSSKSH-UHFFFAOYSA-N
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Description

Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The final step involves the esterification of the compound using ethyl chloroformate or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular interactions depend on the specific application and target .

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2-[4-(2-ethylpiperidin-1-yl)sulfonylanilino]-2-oxoacetate

InChI

InChI=1S/C17H24N2O5S/c1-3-14-7-5-6-12-19(14)25(22,23)15-10-8-13(9-11-15)18-16(20)17(21)24-4-2/h8-11,14H,3-7,12H2,1-2H3,(H,18,20)

InChI Key

SGYJPWZGQSSKSH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)OCC

Origin of Product

United States

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